molecular formula C24H32N2O4S B7715310 N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide

N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide

Cat. No.: B7715310
M. Wt: 444.6 g/mol
InChI Key: WJCIJCGKFAGBQQ-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and benzylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Benzylation: The final step involves the benzylation of the piperidine derivative using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2-methoxybenzyl)-N-methylpiperidine-4-carboxamide
  • N-benzyl-1-(2-methoxyphenyl)propan-2-amine

Uniqueness

N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the sulfonyl group and the methoxy-propan-2-ylphenyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-18(2)21-10-11-22(30-4)23(16-21)31(28,29)26-14-12-20(13-15-26)24(27)25(3)17-19-8-6-5-7-9-19/h5-11,16,18,20H,12-15,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCIJCGKFAGBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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